molecular formula C21H21NO4S B1301226 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid CAS No. 368866-35-7

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid

Cat. No.: B1301226
CAS No.: 368866-35-7
M. Wt: 383.5 g/mol
InChI Key: KEJAASWNXTXYMD-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amine group .

Scientific Research Applications

Synthesis and Chemical Properties

A derivative of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid, specifically 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), demonstrating the versatility of fluorenylmethoxycarbonyl amino derivatives in synthesizing complex chemical structures Le & Goodnow, 2004. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the core structure of interest, is highlighted for its ability to protect hydroxy-groups, facilitating the synthesis of complex organic molecules, such as octathymidylic acid fragments, while maintaining stability against base-labile conditions Gioeli & Chattopadhyaya, 1982.

Applications in Solid Phase Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group's utility extends to solid phase synthesis, where new phenylfluorenyl based linkers have been developed for their higher acid stability compared to standard linkers. These linkers facilitate the immobilization and modification of carboxylic acids and amines, with subsequent release of products achieving high yield and purity Bleicher, Lutz, & Wuethrich, 2000.

Molecular Structure and Bonding

The structural aspects of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveal intramolecular hydrogen bonding patterns that influence molecular stacking and interaction. This knowledge contributes to understanding the fundamental chemical behavior of fluorenylmethoxycarbonyl derivatives Coté, Lalancette, & Thompson, 1996.

Photocatalysis and Light Emission

Derivatives of this compound exhibit photocatalytic properties, as demonstrated by 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), which catalyze decarboxylative arylation reactions under light, enabling the synthesis of benzylic amines and ethers Chen, Lu, & Wang, 2019. Furthermore, fluorenone-tetraphenylethene luminogens based on fluorenyl derivatives demonstrate solvatochromic effects and aggregation-induced emission, highlighting potential applications in sensitive water detection in organic solvents Chen et al., 2017.

Future Directions

As this compound seems to be a research chemical, its future directions are not clear. It could potentially be used in the synthesis of peptides or other organic compounds .

Biochemical Analysis

Biochemical Properties

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily based on the ability of the Fmoc group to temporarily block the amino group, allowing for selective deprotection and subsequent peptide bond formation .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by facilitating the synthesis of peptides and proteins, which are essential for various cellular activities. It can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the production of specific peptides that act as signaling molecules, transcription factors, or metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the reversible protection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. During peptide synthesis, the Fmoc group is selectively removed by a base, such as piperidine, allowing the amino group to form a peptide bond with another amino acid. This mechanism ensures the sequential addition of amino acids to form a peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in peptide synthesis. This compound is generally stable at room temperature and can be stored for extended periods without significant degradation. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term effects on cellular function have not been extensively studied, but its role in peptide synthesis suggests that it can have sustained effects on protein production and cellular activities .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is effective in facilitating peptide synthesis without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects observed in studies indicate that there is a dosage range within which the compound is both effective and safe for use .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. The compound’s role in these pathways ensures the efficient production of peptides and proteins, which are vital for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where peptide synthesis occurs. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. Targeting signals and post-translational modifications may direct the compound to these specific compartments, ensuring its effective participation in peptide synthesis. The activity and function of the compound are closely linked to its localization within these subcellular regions .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJAASWNXTXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361470
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-35-7
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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